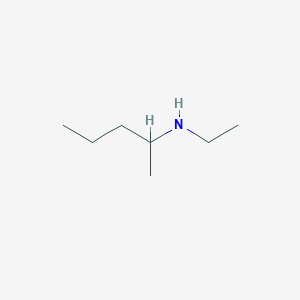

N-Ethylpentan-2-amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-ethylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-6-7(3)8-5-2/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAOLFCQWQECDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497762 | |

| Record name | N-Ethylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39190-84-6 | |

| Record name | N-Ethylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethylpentan-2-amine: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpentan-2-amine, a secondary amine with a chiral center, serves as a versatile building block in synthetic organic chemistry. Its utility extends to the development of novel pharmaceuticals and agrochemicals, where the precise installation of substituted amine moieties is crucial for biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols for the synthesis and analysis of this compound. All quantitative data is presented in structured tables for clarity, and detailed methodologies for key experiments are provided. Visualizations of synthetic and analytical workflows are rendered using Graphviz to facilitate a deeper understanding of the procedural logic.

Chemical Structure and Identification

This compound, systematically named this compound, possesses a pentane (B18724) backbone with an ethylamino group attached to the second carbon atom.[1] This substitution creates a chiral center at the C2 position, leading to the existence of (R) and (S) enantiomers.[1] The presence of this stereocenter is a significant feature, as the biological activity of chiral molecules can vary dramatically between enantiomers.[1]

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 39190-84-6[1][2] |

| Molecular Formula | C₇H₁₇N[1] |

| Canonical SMILES | CCCC(C)NCC[2] |

| InChI Key | MVAOLFCQWQECDS-UHFFFAOYSA-N[2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 115.22 g/mol [1][2] |

| Topological Polar Surface Area | 12 Ų[1][2] |

| Hydrogen Bond Donor Count | 1[1][2] |

| Hydrogen Bond Acceptor Count | 1[1][2] |

| XLogP3-AA (Computed) | 1.8[2] |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Experimental Protocols

Synthesis of this compound

Two common synthetic routes to this compound are reductive amination and N-alkylation.[1]

This method involves the reaction of 2-pentanone with ethylamine (B1201723) to form an imine intermediate, which is subsequently reduced to the target secondary amine.[1]

Protocol:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-pentanone (1.0 equivalent) and a suitable solvent such as methanol.

-

Amine Addition: Add ethylamine (1.1 equivalents) to the solution.

-

Imine Formation: Acidify the mixture with a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. Stir the reaction at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) portion-wise (1.5 equivalents).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

References

N-Ethylpentan-2-amine: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylpentan-2-amine, a secondary aliphatic amine, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its structural features, including a chiral center and a secondary amine moiety, make it a valuable intermediate for creating complex molecular architectures. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and a logical framework for understanding its chemical behavior.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and potential biological applications. The following table summarizes key quantitative data, including both computed values and estimates based on structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | PubChem[1] |

| Molecular Weight | 115.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 39190-84-6 | PubChem[1][2] |

| Boiling Point (estimated) | ~130-140 °C | Estimated based on 2-aminopentane (B145832) (91-92.7 °C)[3][4][5] and increased molecular weight. |

| Melting Point | Not available | |

| Density (estimated) | ~0.75 g/mL | Estimated based on 2-aminopentane (0.736-0.757 g/mL).[4][6] |

| Water Solubility | Sparingly soluble | General trend for alkylamines; solubility decreases with increasing alkyl chain length.[7][8] |

| pKa of Conjugate Acid (estimated) | ~10.5 - 11.0 | Secondary alkylamines are generally slightly more basic than primary alkylamines.[9][10][11] |

| LogP (computed) | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These protocols are adapted from standard laboratory procedures for amines.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of this compound using a small sample volume.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

Objective: To determine the density of this compound.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it. Record the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and allow it to equilibrate to the same temperature in the water bath.

-

Dry the exterior of the pycnometer and weigh it. Record the mass of the pycnometer filled with the amine (m₃).

-

Calculate the density of this compound using the following formula: Density of amine = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Water Solubility (Qualitative)

Objective: To qualitatively assess the solubility of this compound in water.

Apparatus:

-

Test tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Add 1 mL of distilled water to a test tube.

-

Add a small, measured amount of this compound (e.g., 10 µL) to the water.

-

Vortex the mixture for 30 seconds.

-

Observe the solution for any cloudiness, phase separation, or undissolved droplets.

-

Continue adding small increments of the amine and observing the solubility.

-

Based on the observations, classify the solubility as freely soluble, sparingly soluble, or insoluble. Given its structure, it is expected to be sparingly soluble.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Volumetric flasks and pipettes

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill the burette with the standardized HCl solution.

-

Record the initial pH of the amine solution.

-

Titrate the amine solution with the HCl, adding small increments (e.g., 0.1-0.5 mL) of the acid at a time.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

-

Plot a graph of pH versus the volume of HCl added. The equivalence point is the point of maximum slope.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the amine has been neutralized).

Determination of Partition Coefficient (LogP) - Shake Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of this compound.

Apparatus:

-

Separatory funnel

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical technique for concentration measurement (e.g., GC-MS, HPLC)

-

Vortex mixer or shaker

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Accurately prepare a stock solution of this compound in the n-octanol-saturated water.

-

Add a known volume of this aqueous solution and an equal volume of the water-saturated n-octanol to a separatory funnel.

-

Shake the funnel vigorously for several minutes to allow for partitioning of the amine between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

Calculate LogP as the base-10 logarithm of P.

Synthesis Workflow

A common and efficient method for the synthesis of this compound is through the reductive amination of 2-pentanone with ethylamine (B1201723). This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination workflow for the synthesis of this compound.

Experimental Protocol for Synthesis via Reductive Amination

Objective: To synthesize this compound from 2-pentanone and ethylamine.

Materials:

-

2-Pentanone

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel (optional)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-pentanone (1.0 equivalent) and dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add ethylamine (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 25 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation to obtain pure this compound.

Structure-Property Relationships

The physicochemical properties of this compound are directly linked to its molecular structure. The following diagram illustrates these relationships.

Caption: Relationship between the structural features and physicochemical properties of this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in the field of drug discovery and chemical synthesis. The provided protocols and diagrams offer a practical framework for its study and application.

References

- 1. This compound | C7H17N | CID 12426730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39190-84-6 | Benchchem [benchchem.com]

- 3. 2-Aminopentane | 63493-28-7 | TCI AMERICA [tcichemicals.com]

- 4. 63493-28-7 CAS MSDS (2-AMINOPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-aminopentane [stenutz.eu]

- 6. Page loading... [guidechem.com]

- 7. flexiprep.com [flexiprep.com]

- 8. ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 11. chemistrystudent.com [chemistrystudent.com]

An In-depth Technical Guide to N-Ethylpentan-2-amine (CAS: 39190-84-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylpentan-2-amine, with the Chemical Abstracts Service (CAS) number 39190-84-6, is a secondary amine featuring a pentane (B18724) backbone with an ethyl group and an amino group attached to the second carbon.[1] This structure, with its chiral center at the second carbon, makes it a molecule of interest in synthetic and medicinal chemistry.[1] As a versatile secondary amine, it serves as a valuable building block in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on experimental protocols and logical workflows.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 39190-84-6 | [1] |

| Molecular Formula | C₇H₁₇N | [1] |

| Molecular Weight | 115.22 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCCC(C)NCC | [1] |

| Topological Polar Surface Area | 12 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| XLogP3 | 1.8 | [2] |

| Boiling Point | 123.9 °C at 760 mmHg | |

| Density | 0.751 g/cm³ |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established methods in organic chemistry: reductive amination and N-alkylation.[1]

Reductive Amination

Reductive amination is a highly effective one-pot method for synthesizing amines from carbonyl compounds.[1][3] For this compound, this involves the reaction of 2-pentanone with ethylamine (B1201723) to form an imine intermediate, which is then reduced to the final secondary amine.[1] This method is often preferred due to its high selectivity and reduced likelihood of over-alkylation.[4]

Materials:

-

2-Pentanone

-

Ethylamine

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-pentanone (1.0 equivalent) in the chosen solvent (DCM or DCE). Add ethylamine (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate.[4]

-

Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes. Monitor the temperature to prevent a significant exothermic reaction.[4]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).[4]

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.[4]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with the organic solvent.[4]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation or flash column chromatography.[4]

N-Alkylation

N-alkylation is another common method for the synthesis of secondary amines. This approach involves the reaction of a primary amine with an alkylating agent, such as an alkyl halide.[1] In the context of this compound synthesis, this can be achieved by reacting 2-pentanamine with an ethyl halide (e.g., ethyl iodide or ethyl bromide).[1] A significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[5]

Materials:

-

2-Pentanamine

-

Ethyl iodide or Ethyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Acetonitrile or Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-pentanamine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.

-

Addition of Alkylating Agent: Slowly add ethyl iodide (1.1 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation.

Potential Research Applications and Biological Relevance

While specific biological activities for this compound have not been extensively reported in the available literature, the secondary amine moiety is a common feature in a wide range of biologically active compounds.[6] Secondary amines can act as both hydrogen bond donors and acceptors, and their basicity at physiological pH allows for interactions with biological targets such as enzymes and receptors.[6]

Compounds containing secondary amine fragments have demonstrated a variety of biological activities, including antioxidant, anti-inflammatory, and insecticidal properties.[7] Furthermore, the secondary amine structure is a key pharmacophore in many clinically successful drugs, including enzyme inhibitors.[6] For example, inhibitors of Monoamine Oxidase (MAO), which are used in the treatment of depression and neurodegenerative diseases, often feature a secondary amine.[6]

Given its structure, this compound can be considered a valuable scaffold for the synthesis of novel compounds with potential pharmacological activity.[1] For instance, it could serve as a starting material for the synthesis of new amine-based antidepressants through further reductive amination or as a precursor for potential anti-cancer agents via N-alkylation followed by cyclization.[1]

Conclusion

This compound is a readily synthesizable secondary amine with potential applications in various fields of chemical research, particularly in the development of new pharmaceuticals and agrochemicals. The synthetic routes of reductive amination and N-alkylation provide accessible methods for its preparation. While direct evidence of its biological activity is currently limited, its structural similarity to other bioactive secondary amines suggests that it is a promising candidate for further investigation and a useful intermediate for the synthesis of more complex and potentially bioactive molecules. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound | 39190-84-6 | Benchchem [benchchem.com]

- 2. This compound | C7H17N | CID 12426730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of N-Ethylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted spectroscopic data for N-Ethylpentan-2-amine (CAS No: 39190-84-6), a secondary amine with applications in synthetic and medicinal chemistry.[1] The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₇H₁₇N[1]

-

Structure: A five-carbon pentane (B18724) backbone with an amine group at the second carbon, which is further substituted with an ethyl group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of each atom.[1]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound displays distinct signals for each unique proton environment. Protons on carbons adjacent to the nitrogen atom are deshielded and thus appear at a higher chemical shift.[1] The N-H proton signal is typically broad and its chemical shift can be variable.[1]

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃ (C5) | 0.92 | Triplet |

| CH₂ (C4) | 1.30 | Sextet |

| CH₂ (C3) | 1.45 | Quintet |

| CH (C2) | 2.75 | Sextet |

| CH₃ (on ethyl group) | 1.10 | Doublet |

| N-H | Variable (e.g., 0.5-2.0) | Broad Singlet |

| N-CH₂ | 2.60 | Quartet |

| Predicted data is generated from computational models and may differ from experimental results.[1] |

Predicted ¹³C NMR Data

This compound has seven chemically unique carbon atoms, which should result in seven distinct signals in a proton-decoupled ¹³C NMR spectrum.[1] Carbons directly bonded to the electronegative nitrogen atom are deshielded and resonate at higher chemical shifts.[1]

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C1 (on pentyl chain) | ~14 |

| C2 (on pentyl chain) | ~55-60 |

| C3 (on pentyl chain) | ~35-40 |

| C4 (on pentyl chain) | ~20 |

| C5 (on pentyl chain) | ~10 |

| C1 (on ethyl group) | ~40-45 |

| C2 (on ethyl group) | ~15 |

| Note: These are estimated chemical shift ranges for aliphatic amines. Actual experimental values may vary. |

Infrared (IR) Spectroscopy

As a secondary amine, this compound is expected to exhibit characteristic absorption bands in its IR spectrum.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3350 - 3310 | Weak to Medium, Sharp[3] |

| C-H (sp³) | Stretch | 2960 - 2850 | Strong |

| N-H | Wag | 910 - 665 | Medium to Strong, Broad[3] |

| C-N | Stretch | 1250 - 1020 | Medium to Weak[3] |

| Note: Secondary amines are distinguished by a single N-H stretching band, unlike primary amines which show two bands, or tertiary amines which show none.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. Aliphatic amines like this compound characteristically undergo α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen, resulting in a stable, nitrogen-containing cation.[1]

| m/z Value | Proposed Fragment | Notes |

| 115 | [M]⁺ | Molecular Ion |

| 100 | [M-CH₃]⁺ | α-cleavage: Loss of a methyl radical from the ethyl group.[1] |

| 72 | [M-C₃H₇]⁺ | α-cleavage: Loss of a propyl radical from the pentyl group. This is predicted to be a major peak.[1] |

| The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the molecular weight of 115. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid secondary amines like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[4]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard for chemical shift referencing (0.0 ppm).[4][5]

-

Apparatus: Utilize a high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).[4]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. The resulting spectrum should be phased and baseline corrected. For ¹H NMR, integrate the signals to determine proton ratios.[4]

IR Spectroscopy Protocol

-

Sample Preparation: As the compound is a liquid, a neat sample can be analyzed. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[4]

-

Apparatus: Use a Fourier-Transform Infrared (FTIR) spectrometer.[4]

-

Background Scan: Perform a background scan of the empty sample chamber to subtract atmospheric CO₂ and H₂O absorptions from the sample spectrum.[4]

-

Sample Scan: Place the prepared salt plates in the spectrometer's sample holder and acquire the spectrum.[4]

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[4]

-

Data Analysis: Identify the key absorption bands and compare their wavenumbers to correlation tables to identify characteristic functional groups.[4]

Mass Spectrometry Protocol

-

Sample Preparation & Introduction: Prepare a dilute solution of the sample in a volatile solvent like methanol (B129727) or acetonitrile. Introduce the sample into the mass spectrometer. For a volatile amine, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method.[4]

-

Apparatus: Employ a mass spectrometer, such as a Quadrupole or Time-of-Flight (TOF) analyzer, equipped with an Electron Ionization (EI) source.

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with known cleavage pathways for aliphatic amines to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

References

- 1. This compound | 39190-84-6 | Benchchem [benchchem.com]

- 2. This compound | C7H17N | CID 12426730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. benchchem.com [benchchem.com]

- 5. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Ethylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Ethylpentan-2-amine. This document outlines predicted spectral data, detailed experimental protocols for data acquisition, and a structural representation to aid in spectral assignment and interpretation.

Introduction

This compound, a secondary amine with the molecular formula C₇H₁₇N, is a versatile building block in synthetic organic chemistry.[1] Its structural elucidation is fundamental for its application in the synthesis of more complex molecules, including active pharmaceutical ingredients. NMR spectroscopy is a powerful analytical technique for confirming the structure and purity of such compounds by providing detailed information about the chemical environment of each proton and carbon atom.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for this compound. These predictions are based on computational models and serve as a valuable reference for experimental data.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for each of its seven unique proton environments. Protons on the carbon atoms directly attached to the electronegative nitrogen atom (C2 of the pentyl group and C1' of the ethyl group) are expected to be deshielded and thus appear at a higher chemical shift (downfield).[1] The N-H proton signal is typically broad, and its chemical shift can be influenced by factors such as solvent and concentration.[1]

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (C5) | 0.92 | Triplet | 3H |

| CH₃ (C1) | 1.10 | Doublet | 3H |

| CH₂ (C4) | 1.30 | Sextet | 2H |

| CH₂ (C3) | 1.45 | Quintet | 2H |

| N-CH₂ (C1') | 2.60 | Quartet | 2H |

| CH (C2) | 2.75 | Sextet | 1H |

| NH | Variable (e.g., 0.5-2.0) | Broad Singlet | 1H |

| CH₃ (C2') | 1.05 (estimated) | Triplet | 3H |

Note: Predicted values are generated from computational models and may vary slightly from experimental results. Multiplicity is predicted by the (n+1) rule.[1]

Predicted ¹³C NMR Data

In the ¹³C NMR spectrum, this compound is expected to show seven distinct signals, corresponding to its seven unique carbon environments.[1] Similar to the proton spectrum, the carbons directly bonded to the nitrogen atom (C2 and C1') are deshielded and will resonate at higher chemical shifts.[1]

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C5 | 14.2 |

| C1 | 20.5 |

| C4 | 22.8 |

| C3 | 39.5 |

| N-CH₂ (C1') | 41.8 |

| CH (C2) | 55.7 |

| N-CH₃ (C2') | 15.6 (estimated) |

Note: The predicted chemical shifts are based on computational models and are for reference purposes.

Experimental Protocols for NMR Analysis

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Quantity:

-

For ¹H NMR, dissolve 5-25 mg of this compound in a suitable deuterated solvent.

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.

-

-

Solvent Selection:

-

Use high-purity deuterated solvents such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent depends on the sample's solubility and the desired chemical shift referencing. For comparative purposes, it is advisable to use the same solvent as reported in the literature.

-

-

Sample Filtration:

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a cotton or glass wool plug to prevent magnetic field inhomogeneity, which can lead to poor spectral resolution.

-

-

Internal Standard:

-

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual protio-solvent signal can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

-

Data Acquisition

-

Instrumentation:

-

Spectra should be acquired on a high-resolution NMR spectrometer.

-

-

Locking and Shimming:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

-

¹H NMR Parameters (Typical):

-

Pulse Angle: 30-90°

-

Number of Scans (NS): 8 to 16 scans are generally sufficient.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Structural and Spectral Correlation

The following diagram illustrates the structure of this compound and the assignment of its proton and carbon atoms, which corresponds to the data presented in the tables above.

References

Mass Spectrometry Fragmentation of N-Ethylpentan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of N-Ethylpentan-2-amine (C7H17N). The document details the primary fragmentation pathways under electron ionization (EI), presents quantitative data derived from a closely related isomer, and outlines a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). This guide is intended to support researchers and professionals in the identification, characterization, and quantification of this compound in various matrices.

Introduction to the Fragmentation of Aliphatic Amines

Under electron ionization, aliphatic amines characteristically undergo fragmentation through α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, nitrogen-containing cation. For secondary amines such as this compound, multiple α-cleavage pathways are possible, leading to a series of characteristic fragment ions in the mass spectrum. The relative abundance of these fragments is influenced by the stability of the resulting carbocation and the neutral radical lost.

Predicted Fragmentation Pattern of this compound

This compound has a molecular weight of 115.22 g/mol .[1] The primary fragmentation of the molecular ion (m/z 115) is expected to occur via two main α-cleavage pathways:

-

Pathway A: Loss of a propyl radical (•C3H7) . This involves the cleavage of the bond between the second and third carbon atoms of the pentyl chain, leading to the formation of a resonance-stabilized iminium ion with a mass-to-charge ratio (m/z) of 72. This is predicted to be the most favorable fragmentation, resulting in the base peak of the spectrum.

-

Pathway B: Loss of a methyl radical (•CH3) . This pathway involves the cleavage of the bond between the ethyl group and the nitrogen atom, resulting in a fragment ion with an m/z of 100.

A visual representation of these primary fragmentation pathways is provided in the diagram below.

References

An In-depth Technical Guide on the Reductive Amination Synthesis of N-Ethylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Ethylpentan-2-amine via reductive amination. Reductive amination is a robust and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This document details the reaction mechanism, optimized experimental protocols, and characterization of the final product, tailored for professionals in chemical research and pharmaceutical development. Quantitative data is presented in clear, tabular formats, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a secondary amine with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its structure consists of a pentane (B18724) backbone with an amine group at the second carbon, which is further substituted with an ethyl group.[1] Reductive amination provides an efficient route to synthesize this compound, involving the reaction of a ketone (2-pentanone) with a primary amine (ethylamine) in the presence of a reducing agent.[1] This one-pot reaction is favored for its operational simplicity and good yields.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| CAS Number | 39190-84-6 |

| IUPAC Name | This compound |

| Canonical SMILES | CCCC(C)NCC |

| Topological Polar Surface Area | 12 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| (Source: PubChem CID 12426730)[4] |

Synthesis via Reductive Amination

The synthesis of this compound is achieved through the reductive amination of 2-pentanone with ethylamine (B1201723). The overall reaction is depicted below:

Overall Reaction Scheme

Caption: Reductive amination of 2-pentanone with ethylamine.

Reaction Mechanism

The reductive amination process occurs in two main stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of ethylamine on the carbonyl carbon of 2-pentanone, forming a hemiaminal intermediate.[1] This is often catalyzed by a mild acid. Subsequent dehydration leads to the formation of an N-ethyl-1-methylbutylidene-amine, an imine intermediate.[1]

-

Reduction: The imine intermediate is then reduced to the final product, this compound. This reduction is achieved using a suitable reducing agent that selectively reduces the imine in the presence of the starting ketone.

Caption: Mechanism of reductive amination.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound using sodium triacetoxyborohydride (B8407120) as the reducing agent.

Materials:

-

2-Pentanone

-

Ethylamine (solution in THF or as a salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (B1671644) (DCE) or Tetrahydrofuran (THF)

-

Glacial acetic acid (optional catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate (B1210297) or dichloromethane (B109758) for extraction

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-pentanone (1.0 eq) and ethylamine (1.0-1.2 eq) to the anhydrous solvent (DCE or THF).

-

(Optional) Add glacial acetic acid (1.0 eq) to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation or column chromatography.

Quantitative Data

The yield of this compound is dependent on the specific reaction conditions and the choice of reducing agent.

| Reducing Agent | Typical Yield | Key Considerations |

| Sodium Triacetoxyborohydride | High (>80%) | Mild and selective, minimizing reduction of the starting ketone.[5] |

| Sodium Cyanoborohydride | High | Effective, but requires careful handling due to the potential for cyanide byproducts.[5] |

| Sodium Borohydride | Moderate to High | Less selective; can reduce the starting ketone. It is recommended to allow for complete imine formation before adding NaBH₄.[5] |

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectroscopic data based on its structure are outlined below.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Signals corresponding to the protons of the pentyl and ethyl groups are expected. The chemical shifts will be influenced by their proximity to the nitrogen atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Distinct signals for each of the seven carbon atoms in the molecule are anticipated. The carbons attached to the nitrogen will appear in the characteristic range for amines.

IR (Infrared) Spectroscopy:

-

A characteristic N-H stretching vibration is expected for the secondary amine.

-

C-H stretching and bending vibrations for the alkyl groups will also be present.

MS (Mass Spectrometry):

-

The molecular ion peak (M+) would be observed.

-

Characteristic fragmentation patterns for aliphatic amines, such as alpha-cleavage, would be expected. The loss of a propyl radical (m/z = 72) or an ethyl radical from the nitrogen would be prominent fragmentation pathways.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any byproducts.

| Parameter | Typical Setting |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., initial temp 50°C, ramp to 250°C) |

| MS Detector | Electron Ionization (EI) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

Conclusion

This technical guide has detailed the synthesis of this compound via reductive amination, a highly efficient and versatile method. By providing a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and methods for characterization, this document serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The use of clear data presentation and visual diagrams aims to enhance the practical application of this synthetic route.

References

An In-depth Technical Guide to the N-Alkylation Route for N-Ethylpentan-2-amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-Ethylpentan-2-amine, a versatile secondary amine intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details two core N-alkylation strategies: direct N-alkylation of pentan-2-amine and reductive amination of 2-pentanone. This guide offers detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to aid researchers in their practical applications.

Introduction

This compound, with the chemical formula C₇H₁₇N, is a secondary amine that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a chiral center at the second carbon of the pentyl chain, makes it a precursor for stereospecific chemical entities. The two principal methods for its synthesis are direct N-alkylation and reductive amination, each presenting distinct advantages and challenges in terms of selectivity, yield, and environmental impact.[1]

Synthetic Routes and Mechanisms

Direct N-Alkylation of Pentan-2-amine

Direct N-alkylation involves the reaction of a primary amine, pentan-2-amine, with an ethylating agent, typically an ethyl halide such as ethyl iodide or ethyl bromide.[1] This reaction proceeds via a nucleophilic substitution (S(_N)2) mechanism. A base is crucial to deprotonate the primary amine, thereby enhancing its nucleophilicity.[1] A significant challenge in this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts.[1] Careful control of reaction conditions, including stoichiometry and temperature, is essential to maximize the yield of the desired secondary amine.[1]

Caption: Direct N-alkylation of pentan-2-amine.

Reductive Amination of 2-Pentanone

Reductive amination is a prominent and often preferred method for synthesizing secondary amines from carbonyl compounds.[1] This two-step, one-pot process begins with the reaction of 2-pentanone with ethylamine (B1201723) to form an imine intermediate.[1] This is followed by the in-situ reduction of the imine to the target amine using a suitable reducing agent.[2] This method is considered a greener alternative to direct alkylation as it avoids the use of alkyl halides.[3] Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120).[2][4]

Caption: Reductive amination of 2-pentanone.

Experimental Protocols

Protocol for Direct N-Alkylation

This protocol is adapted from a general procedure for the N-alkylation of primary amines.

Materials:

-

Pentan-2-amine

-

Ethyl bromide (or ethyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of pentan-2-amine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Add ethyl bromide (1.1 eq) to the suspension.

-

Stir the reaction mixture at room temperature or heat to a gentle reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield this compound.[5]

Protocol for Reductive Amination

This protocol is a general guideline for reductive amination using sodium triacetoxyborohydride and may require optimization.[6]

Materials:

-

2-Pentanone

-

Ethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-pentanone (1.0 eq) and ethylamine (1.2 eq) in anhydrous dichloromethane.

-

Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue to stir the reaction at room temperature for an additional 4 hours or until completion, as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography to yield pure this compound.[6]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Synthesis Route | Reactants | Reagents | Solvent | Typical Yield (%) |

| Direct N-Alkylation | Pentan-2-amine, Ethyl bromide | K₂CO₃ | Acetonitrile | 70 - 95[5] |

| Reductive Amination | 2-Pentanone, Ethylamine | NaBH(OAc)₃ | Dichloromethane | 60 - 90[5] |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Proton Position | Chemical Shift (δ, ppm) | Carbon Position | Chemical Shift (δ, ppm) |

| CH₃ (C5) | ~0.9 | C5 | ~14.2 |

| CH₂ (C4) | ~1.3 | C4 | ~19.5 |

| CH₂ (C3) | ~1.4 | C3 | ~39.8 |

| N-CH₂ (ethyl) | ~2.6 | C2 | ~55.0 |

| CH (C2) | ~2.7 | C1' (ethyl) | ~41.5 |

| CH₃ (C1) | ~1.1 | C2' (ethyl) | ~15.5 |

| NH | Variable (broad) | C1 | ~20.0 |

Note: Predicted NMR data is based on computational models and may vary from experimental results.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and the logical relationship of the components in each reaction.

Caption: General experimental workflow.

Caption: Logical relationship of reaction components.

Conclusion

Both direct N-alkylation and reductive amination are effective methods for the synthesis of this compound. The choice of synthetic route will depend on the specific requirements of the research, including desired yield, purity, scalability, and green chemistry considerations. This guide provides the necessary technical details to assist researchers in selecting and implementing the most appropriate method for their synthetic goals.

References

An In-Depth Technical Guide to the Chirality and Enantiomers of N-Ethylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chiral amines are fundamental building blocks in organic synthesis and are of paramount importance in the pharmaceutical industry, as the stereochemistry of a molecule often dictates its biological activity.[1] N-Ethylpentan-2-amine (CAS No: 39190-84-6) is a secondary amine with a chiral center, making it a valuable synthon for the development of more complex chiral molecules.[1] While direct therapeutic applications of this compound itself are not widely documented, its structural motif is found in derivatives with potential anti-inflammatory, analgesic, and antimalarial properties.[2] This guide focuses on the core principles of the chirality of this compound, providing a technical framework for its synthesis, separation, and analysis.

Physicochemical Properties

The general physicochemical properties of racemic this compound are summarized in Table 1. Specific quantitative data for the individual (R) and (S) enantiomers, such as specific rotation, boiling point, and density, are not extensively reported in publicly available literature. However, it is expected that the enantiomers will have identical boiling points and densities, but will rotate plane-polarized light in equal and opposite directions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇N | [4] |

| Molecular Weight | 115.22 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CCCC(C)NCC | [4] |

| Topological Polar Surface Area | 12 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Chirality and Stereochemistry

The chirality of this compound arises from the presence of a stereocenter at the C2 position of the pentyl chain, which is bonded to four different groups: a methyl group, a propyl group, a hydrogen atom, and an ethylamino group. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically enriched or pure this compound can be achieved through two primary strategies: asymmetric synthesis, which directly yields a specific enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination of 2-pentanone with ethylamine (B1201723) is a direct and efficient method for the enantioselective synthesis of this compound.[5][6][7] This approach typically involves the use of a chiral catalyst, such as a transition metal complex with a chiral ligand.

Experimental Protocol: Asymmetric Reductive Amination (General Procedure)

-

Imine Formation: In a reaction vessel under an inert atmosphere, dissolve 2-pentanone (1.0 eq.) and ethylamine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane). Add a catalytic amount of a mild acid (e.g., acetic acid) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Asymmetric Reduction: To the solution containing the in-situ formed imine, add a chiral ruthenium-phosphine catalyst (e.g., Ru/BINAP complex, 0.1-1 mol%). Pressurize the vessel with hydrogen gas (H₂) to the desired pressure and stir the reaction at a controlled temperature until completion (monitored by GC or TLC).

-

Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures of chiral amines. This method utilizes an enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer at a much faster rate than the other.[8][9] This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated.

Experimental Protocol: Enzymatic Kinetic Resolution with CALB (General Procedure)

-

Reaction Setup: In a reaction vessel, dissolve racemic this compound (1.0 eq.) and an acyl donor (e.g., ethyl acetate, isopropyl acetate, 1.0-2.0 eq.) in a suitable organic solvent (e.g., toluene, MTBE).

-

Enzymatic Reaction: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture. Stir the reaction at a controlled temperature (e.g., 30-50 °C) and monitor the progress by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining amine and the formed amide.

-

Reaction Termination and Separation: Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The filtrate, containing the unreacted amine enantiomer and the acylated amine enantiomer, can be separated by column chromatography on silica gel or by acid-base extraction.

-

Hydrolysis of the Amide (Optional): The separated acylated enantiomer can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer of this compound.

Analytical Methods for Enantiomeric Separation

The determination of the enantiomeric purity of this compound is crucial for both synthetic and pharmacological studies. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC, utilizing a capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative), is a highly effective method for separating the enantiomers of volatile amines like this compound.[10][11] The amine may need to be derivatized (e.g., acylation) to improve its volatility and chromatographic behavior.

Experimental Protocol: Chiral GC Analysis (General Procedure)

-

Sample Preparation: If necessary, derivatize the amine sample with a suitable reagent (e.g., trifluoroacetic anhydride) to form the corresponding amide. Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., ethyl acetate).

-

GC Conditions:

-

Column: Chiral capillary column (e.g., Chirasil-DEX CB).

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Optimized for the analyte's volatility.

-

Oven Temperature Program: An appropriate temperature gradient to achieve baseline separation of the enantiomers.

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC with a chiral stationary phase (CSP) is another powerful technique for the enantiomeric separation of amines. Polysaccharide-based CSPs are often effective for this class of compounds.

Potential Applications in Drug Development

While this compound itself is not a known therapeutic agent, its derivatives have been explored in medicinal chemistry. The N-alkyl-2-pentanamine scaffold is of interest as a side chain for 4-aminoquinoline-based antimalarial drugs.[2] The length and lipophilicity of the pentyl chain can facilitate the accumulation of the drug in the parasite's food vacuole.[2] The secondary amine provides a point for further functionalization to modulate the compound's pharmacokinetic and pharmacodynamic properties.[2] The stereochemistry of the pentylamine moiety can significantly influence the biological activity of these derivatives, underscoring the importance of enantioselective synthesis and analysis.

Conclusion

This compound is a chiral secondary amine with two enantiomers, (R) and (S). While specific physicochemical data for the individual enantiomers are not widely available, established methods for their asymmetric synthesis and resolution, such as asymmetric reductive amination and enzymatic kinetic resolution, provide clear pathways for their preparation. The ability to produce and analyze enantiomerically pure forms of this compound is crucial for its application as a chiral building block in the synthesis of more complex molecules, particularly in the field of drug discovery where stereochemistry plays a critical role in determining biological activity. Further research into the specific properties and biological activities of the individual enantiomers of this compound and its derivatives is warranted.

References

- 1. This compound | 39190-84-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C7H17N | CID 12426730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Stereoisomers of N-ethylpentan-2-amine: (R)- and (S)-N-ethylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed technical overview of (R)-N-ethylpentan-2-amine and (S)-N-ethylpentan-2-amine, the two enantiomers of the chiral secondary amine N-ethylpentan-2-amine. Chiral amines are of significant interest in medicinal chemistry and drug development, as the stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. While specific data on the individual enantiomers of this compound is limited in public literature, this guide outlines the fundamental principles and established methodologies for their synthesis, separation, and characterization. It serves as a foundational resource for researchers working with this and other chiral amines.

Introduction

This compound is a secondary amine with a stereocenter at the second carbon of the pentyl chain, giving rise to two distinct enantiomers: (R)-N-ethylpentan-2-amine and (S)-N-ethylpentan-2-amine.[1] The three-dimensional arrangement of the substituents around this chiral center is the only difference between these molecules, yet this can lead to significant variations in their biological activity.[1][2] In the pharmaceutical industry, approximately 56% of drugs in use are chiral, and the majority of these are marketed as racemates.[2] However, it is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[3] This underscores the importance of stereoselective synthesis and the study of single-enantiomer compounds in drug development.[1][2]

This guide will cover the synthesis of racemic this compound and then delve into methodologies for obtaining the enantiomerically pure (R) and (S) forms, including stereoselective synthesis and chiral resolution.

Chemical and Physical Properties

Quantitative data for the individual enantiomers of this compound are not widely reported. The following table summarizes the known and predicted properties of the racemic mixture and provides a framework for the expected properties of the individual enantiomers.

| Property | Value (for racemic this compound) | Expected for (R)- and (S)-enantiomers |

| Molecular Formula | C₇H₁₇N | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol [4] | 115.22 g/mol |

| Boiling Point (Predicted) | Not available | Expected to be identical to the racemate |

| Density (Predicted) | Not available | Expected to be identical to the racemate |

| Specific Rotation ([α]D) | 0° | Equal in magnitude, opposite in sign |

Synthesis of this compound

The synthesis of this compound is typically achieved through one of two primary routes: reductive amination or N-alkylation. These methods generally produce a racemic mixture of the (R) and (S) enantiomers.

Reductive Amination

Reductive amination is a common and efficient method for the synthesis of amines.[1] This process involves the reaction of a ketone (2-pentanone) with an amine (ethylamine) to form an imine intermediate, which is then reduced to the final secondary amine.[1]

Experimental Protocol: Racemic Reductive Amination

-

Imine Formation: To a solution of 2-pentanone (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add ethylamine (B1201723) (1-1.2 equivalents). The reaction can be catalyzed by a mild acid, such as acetic acid, to facilitate the formation of the hemiaminal intermediate and subsequent dehydration to the imine.[1] The reaction is typically stirred at room temperature for 1-4 hours.

-

Reduction: The reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), is added portion-wise to the reaction mixture. The temperature should be maintained at 0-25°C. The reaction is stirred until the imine is completely reduced, which can be monitored by techniques like TLC or GC-MS.

-

Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The organic solvent may be removed under reduced pressure, and the aqueous layer is basified with a base like sodium hydroxide (B78521) to deprotonate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude this compound.

-

Purification: The crude product can be purified by distillation or column chromatography.

N-Alkylation

Another common method is the N-alkylation of a primary amine (pentan-2-amine) with an ethylating agent, such as ethyl iodide or ethyl bromide.[1] This is a nucleophilic substitution (SN2) reaction.[1]

Experimental Protocol: Racemic N-Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve pentan-2-amine (1 equivalent) and a base (e.g., potassium carbonate or triethylamine, 1.5-2 equivalents) in a polar aprotic solvent like acetonitrile (B52724) or DMF.

-

Addition of Alkylating Agent: Add the ethylating agent (e.g., ethyl bromide, 1-1.2 equivalents) dropwise to the mixture at room temperature. The reaction may be heated to increase the rate.

-

Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered to remove the base and any salts. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.

-

Purification: The crude product is dried over an anhydrous salt, filtered, and concentrated. Purification is achieved by distillation or column chromatography.

Stereoselective Synthesis and Resolution

To obtain the individual (R) and (S) enantiomers, either a stereoselective synthesis or a resolution of the racemic mixture is required.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single enantiomer directly. For chiral amines, this is often achieved through asymmetric hydrogenation of the imine intermediate using a chiral catalyst.[5]

Logical Workflow for Asymmetric Reductive Amination

Caption: Asymmetric synthesis of enantiomers.

Experimental Protocol: Asymmetric Hydrogenation of the Imine

-

Imine Formation: The N-ethyl-1-methylbutylidene-amine intermediate is formed as described in the racemic reductive amination protocol.

-

Asymmetric Hydrogenation: The imine is then subjected to hydrogenation in the presence of a chiral catalyst. A common catalytic system involves a ruthenium complex with a chiral ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP).[1] The choice of the (R)- or (S)-BINAP ligand will determine which enantiomer of the amine is preferentially formed.[1] The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature, which needs to be optimized for the substrate and catalyst.

-

Work-up and Purification: The work-up and purification steps are similar to those for the racemic synthesis. The enantiomeric excess (e.e.) of the product is determined using chiral chromatography (HPLC or GC).

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.

This classical method involves reacting the racemic amine with a chiral resolving agent, which is a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved amine enantiomer is then liberated from the salt by treatment with a base.

Logical Workflow for Chiral Resolution via Diastereomeric Salt Formation

Caption: Separation of enantiomers via crystallization.

Enzymatic resolution is a highly efficient method that utilizes the stereoselectivity of enzymes.[1] For amines, lipases are commonly used to catalyze the enantioselective acylation of the racemic amine in the presence of an acyl donor.[1] One enantiomer will be acylated at a much faster rate, leaving the other enantiomer unreacted. The acylated and unreacted amines can then be separated.

Experimental Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup: The racemic this compound (1 equivalent) is dissolved in a suitable organic solvent (e.g., toluene, hexane). An acyl donor (e.g., ethyl acetate) and a lipase (B570770), such as Candida antarctica lipase B (CALB), are added.[1]

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40°C) and monitored for conversion, typically aiming for around 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted amine.

-

Separation: Once the desired conversion is reached, the enzyme is filtered off. The solvent is removed, and the resulting mixture of the acylated amine and the unreacted amine can be separated by column chromatography or by an acid-base extraction.

-

Hydrolysis (optional): The acylated amine can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer.

Potential Biological Significance

While no specific biological activities for (R)- and (S)-N-ethylpentan-2-amine have been documented in the public domain, the principles of stereochemistry in pharmacology suggest that they could have different biological effects.[2] Chiral amines are prevalent in many drugs and drug candidates. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a well-established phenomenon.[2] For example, in the case of the antidepressant fluoxetine, both enantiomers are active, but they have different metabolic pathways.[3] For reboxetine, another antidepressant, the (S,S)-enantiomer is significantly more potent than the (R,R)-enantiomer.[3] Therefore, the synthesis and pharmacological evaluation of the individual enantiomers of this compound would be a critical step in any drug discovery program involving this scaffold.

Conclusion